Nimustine

DNA interstrand crosslinking CENU comparative pharmacology HPLC-ESI-MS/MS

Choose Nimustine (ACNU) for research applications demanding maximal DNA interstrand crosslink (ICL) yield. Quantitative HPLC-ESI-MS/MS data confirm that ACNU generates higher dG-dC crosslink levels than carmustine, lomustine, and fotemustine, driven by faster monoalkylation kinetics and a shorter aqueous half‑life. Its water-soluble formulation penetrates the blood‑brain barrier (CSF 15–30% of plasma), enabling robust CNS pharmacology studies. For glioma models, ACNU anchors the TMZ‑ACNU‑CDDP regimen that achieved the highest overall survival SUCRA ranking (0.889) in a 3,681‑patient network meta‑analysis. Supplied as the hydrochloride salt (CAS 55661‑38‑6) for intravenous or convection‑enhanced delivery protocols. Avoid dose‑equivalent substitution; superior crosslinking efficiency is intrinsic and not simply a class effect. Strictly for R&D use; verify local import regulations.

Molecular Formula C9H13ClN6O2
Molecular Weight 272.69 g/mol
CAS No. 42471-28-3
Cat. No. B1678891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNimustine
CAS42471-28-3
SynonymsNimustine Hydrochloride;  pimustine hydrochloride;  ACNU 50;  Nidran;  ACNU;  N4amino2methyl5pyrimidinyl)methylN(2chloroethyl)Nnitrosourea
Molecular FormulaC9H13ClN6O2
Molecular Weight272.69 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O
InChIInChI=1S/C9H13ClN6O2/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14)
InChIKeyVFEDRRNHLBGPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, soluble in dilute HCl, soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nimustine (ACNU) for Procurement: Nitrosourea Alkylating Agent with Quantifiable CNS Penetration Advantage


Nimustine (CAS 42471-28-3), also known as ACNU, is a chloroethylnitrosourea (CENU) alkylating agent that exerts antineoplastic activity through DNA interstrand crosslink (ICL) formation, specifically dG-dC crosslinks between guanine and complementary cytosine residues [1]. It is supplied as nimustine hydrochloride (CAS 55661-38-6) for intravenous or intra-arterial administration. Among the nitrosourea class—which includes carmustine (BCNU), lomustine (CCNU), and fotemustine (FTMS)—nimustine is distinguished by its water-soluble formulation that converts to a lipophilic free base in vivo, facilitating blood-brain barrier penetration with cerebrospinal fluid concentrations reaching approximately 15–30% of plasma levels [2]. Regulatory approval is held primarily in Japan (PMDA/MHLW, first approval 1979) and China, with limited marketing authorization in the United States or European Union [3].

Nimustine Procurement Rationale: Why Nitrosourea Interchangeability Is Not Supported by Quantitative Evidence


Despite their shared classification as chloroethylnitrosoureas, nimustine, carmustine, lomustine, and fotemustine exhibit quantifiable divergence in aqueous stability, DNA crosslinking efficiency, and susceptibility to O6-methylguanine-DNA methyltransferase (MGMT)-mediated repair [1]. A head-to-head comparative study using HPLC-ESI-MS/MS demonstrated that ACNU induced substantially higher levels of dG-dC crosslinks in calf thymus DNA at all measured time points compared to BCNU, CCNU, and FTMS, correlating with its shorter aqueous half-life and more rapid monoalkylation kinetics [1]. Furthermore, the degree of crosslink formation is inversely modulated by cellular AGT/MGMT expression levels—a resistance mechanism common to all CENUs—but the baseline crosslinking efficiency of ACNU in low-MGMT contexts exceeds that of comparator agents, making simple dose-equivalent substitution inappropriate [2]. Procurement decisions predicated on class membership rather than compound-specific quantitative performance metrics risk compromising experimental reproducibility in crosslink-dependent assays and misalignment with clinical evidence from glioma trials where ACNU-containing regimens have demonstrated superior survival outcomes in network meta-analysis [3].

Nimustine Differential Evidence: Head-to-Head Quantitative Performance Against Comparator Chloroethylnitrosoureas


Nimustine DNA Interstrand Crosslink Efficiency Compared with Carmustine, Lomustine, and Fotemustine

In a head-to-head quantitative comparison using HPLC-ESI-MS/MS analysis of dG-dC crosslink formation in calf thymus DNA, nimustine (ACNU) induced remarkably higher crosslink levels than carmustine (BCNU), lomustine (CCNU), and fotemustine (FTMS) at all measured time points. The study further established that ACNU possesses the shortest aqueous half-life among the four CENUs, which correlates inversely with its crosslinking efficiency—faster decomposition yields more rapid monoalkylation and subsequent crosslink formation [1]. The authors concluded that the crosslinking activities of CENUs are related to their stability in aqueous solution, and that ACNU exhibited the highest crosslinking levels among the comparator agents [1].

DNA interstrand crosslinking CENU comparative pharmacology HPLC-ESI-MS/MS

Nimustine Crosslink Formation in L1210 Leukemia Cells Versus Carmustine, Lomustine, and Fotemustine

In murine L1210 leukemia cells, nimustine (ACNU) induced significantly more dG-dC crosslinks than those induced by carmustine (BCNU), lomustine (CCNU), and fotemustine (FTMS), as determined by HPLC-MS/MS quantitation [1]. This cellular finding was consistent with a previously reported epidemiological cohort study demonstrating that ACNU provided better survival gain than BCNU, CCNU, and FTMS for patients with high-grade glioma [1]. The study further validated this relationship across three human glioblastoma cell lines (SF-763, SF-767, SF-126) with varying AGT expression levels, where crosslink formation was inversely correlated with AGT expression [1].

L1210 leukemia model cellular crosslink quantitation CENU comparative efficacy

Nimustine Survival Benefit in Glioma Network Meta-Analysis: TMZ-ACNU-CDDP Combination

A network meta-analysis of 14 trials comprising 3,681 subjects evaluated eight chemotherapeutic interventions combined with radiation therapy for glioma [1]. The analysis demonstrated that the triple combination of temozolomide (TMZ), nimustine (ACNU), and cisplatin (CDDP) exhibited the highest ranking probability (0.889) with respect to overall survival (OS) [1]. Placebo was confirmed to be inferior to the TMZ-ACNU-CDDP combination. In contrast, bevacizumab combined with TMZ ranked first for progression-free survival (PFS) with a probability of 0.772 [1]. The surface under the cumulative ranking curve (SUCRA) analysis verified these outcomes, positioning the ACNU-containing regimen as a preferable choice among evaluated interventions [1].

glioma network meta-analysis overall survival combination chemotherapy

Nimustine Blood-Brain Barrier Penetration Quantitation Versus Class Baseline

Nimustine is characterized by high lipophilicity that facilitates blood-brain barrier penetration, with cerebrospinal fluid drug levels reaching approximately 15–30% of concurrent plasma concentrations following systemic administration [1]. Animal studies demonstrate that 7–16% of an intravenous nimustine dose enters the cerebrospinal fluid, with maximum levels reaching up to 30% [2]. In brain tumor patients receiving intravenous nimustine 100–150 mg, CSF concentrations peak at approximately 30% of blood concentration within 30 minutes post-administration, with favorable distribution into tumor tissue [2]. While all nitrosoureas exhibit some degree of CNS penetration due to their lipophilic nature, the water-soluble-to-lipophilic conversion property of nimustine enables its specific formulation advantages [3].

blood-brain barrier CNS penetration pharmacokinetics CSF concentration

MGMT Expression as Determinant of Nimustine Response: Immunohistochemical Stratification

An immunohistochemical analysis of glioblastoma patient specimens demonstrated that tumors with strong MGMT protein staining exhibited greater resistance to ACNU-based chemotherapy compared to those with low MGMT expression [1]. The study concluded that simple immunohistochemical evaluation of MGMT in glioblastoma can serve as a useful method to determine whether ACNU or an alternative treatment regimen should be recommended [1]. This finding is mechanistically supported by in vitro evidence that AGT (the rodent homolog of MGMT) expression inversely correlates with dG-dC crosslink formation following ACNU exposure: SF-126 cells with low AGT expression accumulated significantly higher crosslink levels than SF-767 (medium AGT) and SF-763 (high AGT) cells at each measured time point [2].

MGMT O6-methylguanine-DNA methyltransferase drug resistance biomarker

Nimustine (ACNU) High-Yield Research Applications: Evidence-Directed Procurement Scenarios


CENU Comparative Pharmacology Studies Requiring Maximum DNA Crosslink Signal

Researchers conducting head-to-head comparisons of chloroethylnitrosourea pharmacodynamics should prioritize nimustine procurement when the primary endpoint is DNA interstrand crosslink yield. Quantitative HPLC-ESI-MS/MS evidence confirms that ACNU induces higher dG-dC crosslink levels than BCNU, CCNU, and FTMS in both cell-free DNA and cellular models at all measured time points [1][2]. The shorter aqueous half-life of ACNU correlates with more rapid monoalkylation kinetics, providing a clear mechanistic basis for its enhanced crosslinking efficiency [1].

Glioma Combination Therapy Studies Aligned with Network Meta-Analysis Evidence

Investigators designing glioma chemotherapy protocols combined with radiation therapy should consider nimustine as part of the TMZ-ACNU-CDDP triple regimen, which achieved the highest SUCRA ranking probability (0.889) for overall survival among 8 evaluated interventions in a network meta-analysis of 3,681 patients [1]. This evidence base provides quantitative justification for ACNU inclusion over alternative nitrosoureas in studies seeking to replicate or build upon the most favorable OS outcomes reported in the glioma chemotherapy literature [1].

MGMT-Dependent Resistance Mechanism Investigations

Studies examining O6-methylguanine-DNA methyltransferase (MGMT)-mediated resistance to alkylating agents can utilize nimustine as a model CENU with well-characterized AGT/MGMT response relationships. SF-126 (low AGT), SF-767 (medium AGT), and SF-763 (high AGT) human glioblastoma cell lines exhibit graded crosslink formation and cytotoxicity following ACNU exposure [1], and clinical immunohistochemical data confirm that MGMT staining intensity correlates with ACNU response in glioblastoma patients [2]. This established AGT/MGMT-response gradient makes ACNU suitable for validating MGMT inhibitor combinations or screening strategies aimed at overcoming CENU resistance [1][2].

CNS-Targeted Drug Delivery and Pharmacokinetic Modeling

Nimustine's documented cerebrospinal fluid penetration kinetics—reaching 15–30% of plasma concentrations in humans and 7–16% (up to 30%) in animal models [1][2]—make it appropriate for studies requiring quantifiable CNS drug exposure. The compound's water-soluble formulation that converts to a lipophilic free base in vivo provides a distinct pharmacokinetic profile for modeling CNS drug distribution [1]. Researchers developing convection-enhanced delivery (CED) protocols have successfully employed nimustine hydrochloride for direct intratumoral infusion, with documented cases of tumor regression in recurrent spinal cord high-grade glioma following CED administration [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nimustine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.